molecular formula C9H7ClN2O B12966225 (2-Chloroquinoxalin-6-yl)methanol

(2-Chloroquinoxalin-6-yl)methanol

カタログ番号: B12966225
分子量: 194.62 g/mol
InChIキー: MLAZVVKRFQEWLT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Chloroquinoxalin-6-yl)methanol is a heterocyclic organic compound featuring a quinoxaline core substituted with a chlorine atom at position 2 and a hydroxymethyl group at position 5. Quinoxaline derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their electronic properties and ability to engage in non-covalent interactions (e.g., hydrogen bonding, π-π stacking). The chlorine substituent enhances electrophilicity, while the hydroxymethyl group provides a site for further functionalization or intermolecular interactions .

特性

分子式

C9H7ClN2O

分子量

194.62 g/mol

IUPAC名

(2-chloroquinoxalin-6-yl)methanol

InChI

InChI=1S/C9H7ClN2O/c10-9-4-11-8-3-6(5-13)1-2-7(8)12-9/h1-4,13H,5H2

InChIキー

MLAZVVKRFQEWLT-UHFFFAOYSA-N

正規SMILES

C1=CC2=NC(=CN=C2C=C1CO)Cl

製品の起源

United States

準備方法

Synthesis via Reduction of 2-Chloroquinoxalin-6-carbaldehyde

A common and effective route to (2-Chloroquinoxalin-6-yl)methanol is the reduction of the corresponding 2-chloroquinoxalin-6-carbaldehyde intermediate.

  • Preparation of 2-Chloroquinoxalin-6-carbaldehyde : This intermediate can be synthesized by formylation reactions on 2-chloroquinoxaline or via Vilsmeier-Haack formylation using phosphorus oxychloride and DMF at low temperatures (0–10 °C), followed by heating to 80–100 °C for several hours to complete the reaction. The aldehyde is then isolated by extraction and purification steps involving organic solvents and chromatography.

  • Reduction to (2-Chloroquinoxalin-6-yl)methanol : The aldehyde is reduced using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents such as tetrahydrofuran (THF) at low temperatures (e.g., −5 to 5 °C). The reaction mixture is stirred overnight at room temperature to ensure complete reduction. The product is then quenched, filtered, and purified by column chromatography to yield the target alcohol with yields typically around 70–80%.

Step Reagents/Conditions Temperature Yield (%) Notes
Formylation Phosphorus oxychloride, DMF 0–10 °C, then 80–100 °C 80–85 Vilsmeier-Haack reaction
Reduction LiAlH4 or NaBH4 in THF −5 to 25 °C 70–80 Overnight stirring, careful quenching

Comparative Analysis of Preparation Methods

Method Starting Material Key Reactions Conditions Yield (%) Advantages Limitations
Reduction of 2-chloroquinoxalin-6-carbaldehyde 2-Chloroquinoxalin-6-carbaldehyde Vilsmeier-Haack formylation, reduction 0–100 °C (formylation), −5–25 °C (reduction) 70–80 Direct, high yield, well-established Requires aldehyde intermediate
Diazotization and reduction of nitroaniline 3-Chloro-5-methyl-4-nitroaniline Diazotization, hypophosphorous acid and iron reduction 0–95 °C ~82.5 Mild conditions, one-pot reaction Specific to aniline derivatives
Intramolecular Friedel-Crafts alkylation N-(4-methoxyphenyl)-3-chloropropionamide Lewis acid catalyzed cyclization 150–220 °C High High purity, suitable for complex molecules High temperature, specialized reagents

Research Findings and Notes

  • The reduction of aldehyde intermediates to alcohols using LiAlH4 or NaBH4 is a reliable and widely used method, providing good yields and purity for (2-Chloroquinoxalin-6-yl)methanol.
  • Diazotization followed by metal reduction offers a cost-effective and scalable route for chloro-substituted aniline derivatives, which can be precursors for quinoxaline synthesis.
  • The choice of solvent, temperature control, and reagent stoichiometry critically influence the yield and purity of the final product.
  • Purification typically involves extraction with organic solvents (e.g., dichloromethane), drying over anhydrous sodium sulfate, and column chromatography using petroleum ether/ethyl acetate mixtures.
  • Nuclear magnetic resonance (NMR) and melting point data confirm the structure and purity of the synthesized compounds.

化学反応の分析

Types of Reactions

(2-Chloroquinoxalin-6-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: 2-Chloroquinoxalin-6-carboxylic acid.

    Reduction: 2-Chloroquinoxalin-6-ylamine.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

科学的研究の応用

(2-Chloroquinoxalin-6-yl)methanol has several applications in scientific research:

作用機序

The mechanism of action of (2-Chloroquinoxalin-6-yl)methanol is not well-documented. as a quinoxaline derivative, it is likely to interact with various molecular targets such as enzymes and receptors. The exact pathways and molecular targets involved would depend on the specific application and the biological system being studied .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Molecular Features

The structural diversity among quinoxaline, triazine, quinoline, and tetrahydroquinoxaline derivatives significantly influences their physicochemical properties and reactivity. Key comparisons include:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Key Substituents
(2-Chloroquinoxalin-6-yl)methanol C₉H₇ClN₂O 198.62 Quinoxaline Cl (position 2), CH₂OH (position 6)
[3-[[4-(2-Chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]phenyl]methanol (9e) C₂₂H₁₇ClN₄O₃ 422.85 1,3,5-Triazine Cl-phenoxy, phenoxy, CH₂OH (phenyl)
(2-Chloro-6-methylquinolin-3-yl)methanol C₁₁H₁₀ClNO 207.66 Quinoline Cl (position 2), CH₃ (position 6), CH₂OH (position 3)
(S)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol C₁₀H₁₄N₂O 178.23 Tetrahydroquinoxaline CH₃ (position 3), CH₂OH (position 6)

Key Observations :

  • Core Heterocycle: Quinoxaline and tetrahydroquinoxaline derivatives contain two nitrogen atoms, while triazine (three nitrogens) and quinoline (one nitrogen) cores alter electronic delocalization and binding affinity.
  • Substituent Effects : Chlorine atoms enhance electrophilicity and influence intermolecular interactions (e.g., halogen bonding). Hydroxymethyl groups enable hydrogen bonding, impacting solubility and crystallinity .

Key Observations :

  • Reduction Strategies : DIBAL-H is effective for selective reduction of esters to alcohols, as seen in the triazine derivative .

Physical and Chemical Properties

Structural features directly impact properties such as planarity, solubility, and crystallinity:

Table 3: Property Comparison
Compound Name Planarity (r.m.s. deviation) Notable Interactions Applications
(2-Chloroquinoxalin-6-yl)methanol Presumed planar Hydrogen bonding, π-π stacking Drug intermediates, catalysis
(2-Chloro-6-methylquinolin-3-yl)methanol 0.026 Å Strong π-π stacking, H-bonding Crystallography, solid-state studies
[3-[[4-(2-Chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]phenyl]methanol (9e) Non-planar (bulky substituents) H-bonding, steric hindrance Agrochemical intermediates

Key Observations :

  • Planarity: The quinoline derivative exhibits near-planarity (r.m.s. deviation 0.026 Å), favoring crystallinity and π-π interactions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。